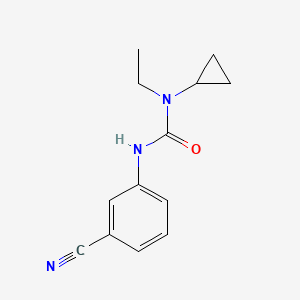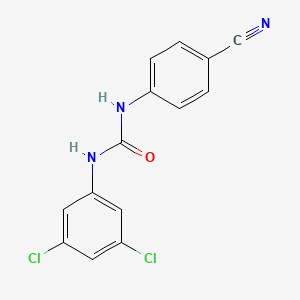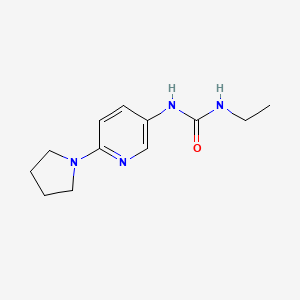![molecular formula C15H17NO3S B7529583 N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide works by inhibiting FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain, leading to a variety of physiological effects. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been shown to increase levels of anandamide in the brain, leading to a variety of physiological effects. Anandamide binds to cannabinoid receptors in the brain, leading to effects such as pain relief, mood improvement, and appetite regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is its selectivity for FAAH, which allows for targeted inhibition of this enzyme without affecting other pathways. However, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide may have off-target effects on other enzymes, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
Future research on N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide could focus on its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. Additionally, further studies could explore the potential use of N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, research could focus on developing more potent and selective FAAH inhibitors with longer half-lives to improve their therapeutic potential.
Synthesemethoden
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with 2-bromoethyl thiophene-3-carboxylate, followed by a series of chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. In animal studies, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been shown to reduce pain and inflammation, improve mood, and decrease drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(16-15(17)12-6-7-20-9-12)11-4-5-13(18-2)14(8-11)19-3/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGBSWCOJGTQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)
![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)


